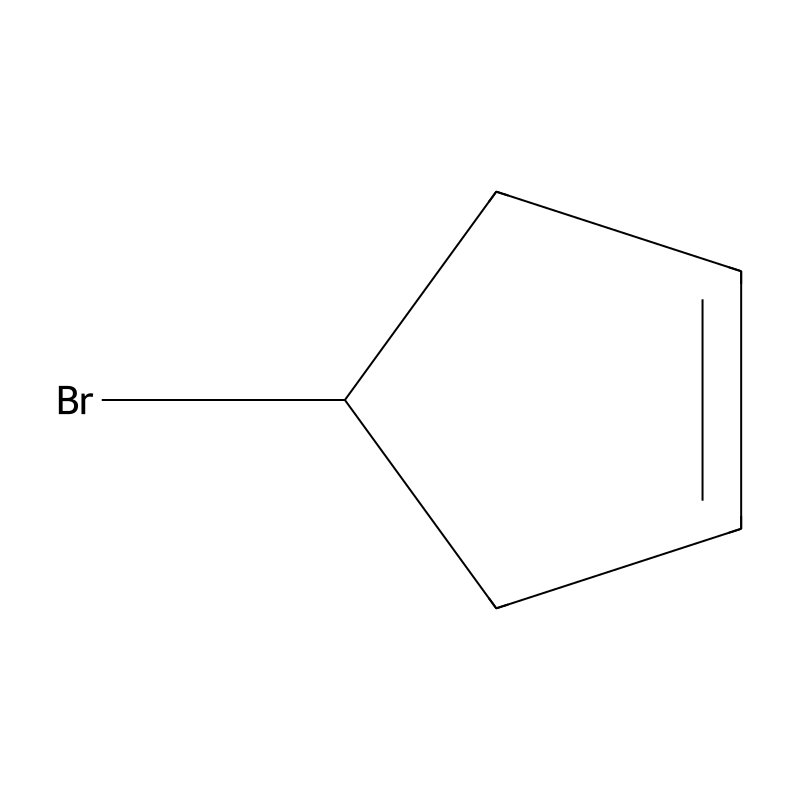

4-Bromocyclopentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

One of the primary applications of 4-bromocyclopentene lies in its use as a synthetic precursor for various organic compounds. Its reactive double bond and the presence of a leaving group (bromine) make it susceptible to various chemical reactions, allowing chemists to introduce different functional groups and tailor the molecule for specific purposes.

Here are some examples of its use as a precursor:

- Synthesis of cyclopentane derivatives: Through a reaction known as carbopalladation, 4-bromocyclopentene can be converted into various cyclopentane derivatives with diverse functionalities. These derivatives can find applications in medicinal chemistry, materials science, and other fields [].

- Preparation of heterocycles: The presence of the double bond and the bromine atom allows 4-bromocyclopentene to participate in cyclization reactions, leading to the formation of various heterocycles. Heterocycles are organic compounds containing atoms other than carbon in the ring, and they play a crucial role in various fields, including pharmaceuticals and agrochemicals [].

- Synthesis of natural products: Due to its structural similarity to certain substructures found in natural products, 4-bromocyclopentene can be employed as a starting material for the synthesis of complex natural product molecules. These natural products often possess unique biological properties and can serve as inspiration for drug discovery [].

These are just a few examples, and the versatility of 4-bromocyclopentene allows it to be utilized as a precursor in various other synthetic endeavors.

Mechanistic Studies

Beyond its role as a synthetic precursor, 4-bromocyclopentene can also be used in mechanistic studies to understand the reaction pathways and behavior of different catalysts and reagents. The presence of the double bond and the bromine atom makes it a convenient substrate to probe the reactivity of various systems, providing valuable insights into reaction mechanisms [].

4-Bromocyclopentene is an organic compound with the molecular formula C₅H₇Br. It features a bromine atom attached to a cyclopentene ring, which is a five-membered cyclic alkene. This compound is characterized by its unsaturation, indicated by the presence of a double bond within the cyclopentene structure. The bromine substitution at the fourth carbon atom of the cyclopentene ring significantly influences its chemical reactivity and biological activity. It is recognized for its utility in various synthetic organic reactions due to its electrophilic properties and potential as an intermediate in chemical synthesis .

- Electrophilic Addition: Similar to other alkenes, 4-bromocyclopentene can undergo electrophilic addition reactions. For instance, it reacts with bromine to form dibrominated products. The reaction mechanism involves the formation of a bromonium ion, which is then attacked by a bromide ion .

- Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions. For example, it can be converted to 4-methylcyclopentene using lithium diorganocopper reagents, which facilitate the formation of new carbon-carbon bonds .

- Hydride Reduction: 4-Bromocyclopentene can be reduced to yield other cyclopentene derivatives, demonstrating its versatility in synthetic pathways .

Several methods exist for synthesizing 4-bromocyclopentene:

- Bromination of Cyclopentene: The most straightforward method involves the direct bromination of cyclopentene under controlled conditions. This typically requires the presence of an inert solvent and low temperatures to minimize side reactions.

- Hydride Reduction of 3,5-Dibromocyclopentene: Another method includes the reduction of 3,5-dibromocyclopentene using hydride reagents, which selectively removes one bromine atom while retaining the double bond in the cyclopentene ring .

- Synthetic Pathways Involving Organometallic Reagents: Utilizing organometallic reagents such as lithium diorganocopper can also facilitate the conversion of related compounds into 4-bromocyclopentene through nucleophilic substitution mechanisms .

4-Bromocyclopentene finds applications in various fields:

- Synthetic Organic Chemistry: It serves as an important intermediate in synthesizing more complex organic molecules. Its ability to participate in electrophilic addition and nucleophilic substitution makes it valuable for constructing carbon frameworks.

- Material Science: Due to its unique properties, it may be utilized in developing new materials or polymers.

- Pharmaceuticals: Its potential biological activity suggests possible applications in drug development, although more research is needed to elucidate specific therapeutic roles.

Several compounds share structural similarities with 4-bromocyclopentene. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentene | C₅H₈ | A saturated cyclic alkene without halogen substitution. |

| 1-Bromocyclopentene | C₅H₇Br | Bromine at the first position; different reactivity profile. |

| 3-Bromocyclopentene | C₅H₇Br | Bromine at the third position; distinct stereochemistry and reactivity. |

| 4-Methylcyclopentene | C₆H₁₂ | Methyl group addition alters physical properties significantly. |

4-Bromocyclopentene is unique due to its specific position of bromination on the cyclopentene ring, influencing both its chemical reactivity and potential biological interactions compared to other similar compounds.

4-Bromocyclopentene is primarily synthesized via electrophilic bromination of cyclopentene derivatives. This reaction involves the addition of bromine (Br₂) to the double bond of cyclopentene, forming a bromonium ion intermediate. The mechanism proceeds through two stages:

- Bromonium ion formation: Bromine undergoes polarization in the presence of the π-electrons in cyclopentene, leading to the creation of a three-membered bromonium ring.

- Nucleophilic attack: A bromide ion (Br⁻) attacks the bromonium ion from the opposite face, resulting in anti-addition and yielding 4-bromocyclopentene.

The reaction is typically conducted in non-polar solvents such as carbon tetrachloride (CCl₄) or tetrachloromethane, which stabilize the bromonium ion without participating in side reactions. This method achieves yields exceeding 85% under optimized conditions.

Industrial-Scale Synthesis via Hydrobromic Acid Addition

Industrial production of 4-bromocyclopentene often employs hydrobromic acid (HBr) as a bromine source due to cost efficiency and scalability. The process involves a two-step addition reaction:

- Initial reaction phase: Cyclopentene reacts with HBr at 40–45°C for 2–4 hours, forming a protonated intermediate.

- Final bromination phase: The mixture is heated to 60–90°C for an additional 2–4 hours, completing the bromination.

Key industrial parameters include:

- Molar ratio: HBr to cyclopentene ratios of 2.5:1 to 6:1 ensure complete conversion.

- Pressure: Reactions are conducted at ambient pressure to minimize equipment costs.

This method achieves a cyclopentene conversion rate >96% and selectivity >98%, making it suitable for large-scale manufacturing.

Optimization of Reaction Conditions for Yield Enhancement

Optimizing bromination conditions is critical for maximizing yield and minimizing byproducts. Key factors include:

Stoichiometric control of bromine (1.05–1.10 equivalents) prevents excess reagent accumulation, reducing side reactions such as dibromocyclopentane formation.

Comparative Analysis of Solvent Systems in Bromination

Solvent choice significantly influences reaction kinetics and product distribution:

| Solvent | Polarity | Reaction Rate | Byproduct Formation |

|---|---|---|---|

| Carbon tetrachloride | Non-polar | Moderate | Low |

| Tetrahydrofuran | Polar | Fast | High (due to solvolysis) |

| Dichloromethane | Moderate | Fast | Moderate |

Non-polar solvents like CCl₄ are preferred for their inertness and ability to stabilize intermediates, while polar solvents accelerate bromine polarization but increase undesired side reactions.

Purification Techniques: Distillation vs. Recrystallization

Post-synthesis purification is achieved through distillation or recrystallization:

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Distillation | Boiling point: 143.2°C | >98% | 80–85% |

| Recrystallization | Solvent: Hexane/EtOAc | >99% | 70–75% |

4-Bromocyclopentene, with the molecular formula Carbon5Hydrogen7Bromine, represents a halogenated cyclic alkene characterized by a bromine atom substitution at the fourth carbon position of the cyclopentene ring [1] [2]. The compound exhibits a five-membered cyclic structure with one double bond, creating an unsaturated cyclic system that influences its overall molecular geometry and chemical reactivity [4].

The molecular geometry of 4-bromocyclopentene is fundamentally influenced by the presence of the carbon-carbon double bond within the five-membered ring structure [1]. The cyclopentene ring adopts a slightly puckered conformation rather than a planar arrangement, with the double bond constraining two carbon atoms to a planar geometry while allowing the remaining carbons to exhibit envelope-like puckering [5]. This conformational flexibility is characteristic of five-membered rings, where the ring strain is relatively minimal compared to smaller cyclic systems [6].

The stereochemical considerations for 4-bromocyclopentene center around the position of the bromine substituent relative to the double bond [2]. The bromine atom at the fourth position creates an allylic system, where the halogen is positioned adjacent to the double bond, resulting in potential electronic interactions through resonance stabilization . The molecular structure displays specific bond angles and lengths that deviate from idealized tetrahedral geometry due to the cyclic constraint and the presence of the double bond [5].

| Geometric Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Weight | 147.015 g/mol | [2] [4] |

| Ring Carbon Atoms | 5 | [1] |

| Double Bond Position | Carbon 1-2 | [1] [8] |

| Bromine Substitution | Position 4 | [2] |

| Molecular Formula | C5H7Br | [1] [2] [4] |

The stereochemical configuration of 4-bromocyclopentene presents interesting considerations regarding the spatial arrangement of substituents [9]. The compound exists as a single constitutional isomer due to the specific positioning of the bromine atom, though conformational isomerism may occur through ring puckering motions [5]. The presence of the bromine atom introduces significant electronic effects that influence the overall molecular electrostatic potential and dipole moment characteristics [10].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-bromocyclopentene provides comprehensive structural confirmation through multiple analytical techniques [11] [12]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various carbon and hydrogen environments within the molecular framework [12]. The proton nuclear magnetic resonance spectrum displays distinct signals for the vinyl protons associated with the double bond, typically appearing in the 5.5-6.5 parts per million region [12].

The carbon-13 nuclear magnetic resonance spectrum of 4-bromocyclopentene exhibits characteristic signals for the sp2-hybridized carbons of the double bond system, appearing downfield compared to the saturated ring carbons [12]. The carbon bearing the bromine substituent shows a distinctive downfield shift due to the deshielding effect of the electronegative halogen atom [13]. Integration patterns and coupling constants provide additional structural information regarding the spatial relationships between neighboring carbon and hydrogen atoms [12].

Infrared spectroscopy analysis reveals several characteristic absorption bands that confirm the molecular structure of 4-bromocyclopentene [11] [14]. The carbon-hydrogen stretching vibrations for the alkene protons appear in the 3000-3100 wavenumber region, distinguishing them from saturated carbon-hydrogen bonds [15] [16]. The carbon-carbon double bond stretching vibration manifests as a characteristic band in the 1600-1675 wavenumber range [11] [17].

| Spectroscopic Feature | Frequency/Chemical Shift | Assignment |

|---|---|---|

| Alkene C-H Stretch | 3000-3100 cm⁻¹ | [15] [16] |

| C=C Double Bond Stretch | 1600-1675 cm⁻¹ | [11] [17] |

| C-Br Stretching | 650-485 cm⁻¹ | [18] |

| Vinyl Proton NMR | 5.5-6.5 ppm | [12] |

| Ring Breathing Mode | 800-900 cm⁻¹ | [19] |

The carbon-bromine stretching vibration appears in the 650-485 wavenumber region, providing direct evidence for the halogen substitution [18]. Ring breathing modes and other skeletal vibrations contribute additional fingerprint information for structural confirmation [19]. Out-of-plane bending vibrations for the alkene hydrogens appear in characteristic regions that distinguish the substitution pattern of the cyclopentene ring [14] [17].

Mass spectrometry analysis of 4-bromocyclopentene yields molecular ion peaks that confirm the molecular weight and isotopic distribution pattern characteristic of bromine-containing compounds [20]. The bromine isotope pattern creates a distinctive doublet in the mass spectrum due to the presence of Bromine-79 and Bromine-81 isotopes [20]. Fragmentation patterns provide additional structural information through the loss of characteristic fragments such as bromine atoms or alkene segments [21].

Thermochemical Properties: Boiling Point and Phase Behavior

The thermochemical properties of 4-bromocyclopentene are significantly influenced by the presence of the bromine substituent and the cyclic alkene structure [4] [22]. The boiling point of 4-bromocyclopentene is reported as 143.2 degrees Celsius at 760 millimeters of mercury, reflecting the increased molecular weight and intermolecular forces compared to the parent cyclopentene [4] [22]. This elevated boiling point results from the substantial increase in molecular mass contributed by the bromine atom and enhanced van der Waals interactions [23].

The density of 4-bromocyclopentene is measured at 1.525 grams per cubic centimeter, indicating a significant increase compared to unsubstituted cyclopentene due to the heavy bromine atom [4]. The flash point is recorded at 37.2 degrees Celsius, representing an important parameter for handling and storage considerations [4] [22]. Vapor pressure measurements indicate 6.77 millimeters of mercury at 25 degrees Celsius, demonstrating the compound's volatility characteristics under standard conditions [22].

| Thermochemical Property | Value | Conditions |

|---|---|---|

| Boiling Point | 143.2°C | 760 mmHg [4] [22] |

| Density | 1.525 g/cm³ | 25°C [4] |

| Flash Point | 37.2°C | Standard pressure [4] [22] |

| Vapor Pressure | 6.77 mmHg | 25°C [22] |

| Refractive Index | Not specified | - |

Phase behavior studies indicate that 4-bromocyclopentene exists as a liquid under standard temperature and pressure conditions [4]. The compound demonstrates typical organic liquid characteristics with moderate volatility and specific thermal expansion properties [24]. Thermodynamic stability boundaries have been investigated under various pressure and temperature conditions, revealing characteristic phase transitions consistent with halogenated organic compounds [25].

The thermochemical stability of 4-bromocyclopentene shows temperature-dependent behavior, with potential decomposition or rearrangement reactions occurring at elevated temperatures [25]. Comparative analysis with related brominated compounds indicates that the compound exhibits moderate thermal stability within its normal handling range [23]. The heat capacity and enthalpy of vaporization contribute to understanding the energy requirements for phase transitions and thermal processing applications [26].

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular orbital characteristics of 4-bromocyclopentene [27] [28]. Density functional theory calculations reveal the frontier molecular orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influencing the compound's reactivity and spectroscopic properties [29] [30]. These calculations demonstrate the electronic distribution within the molecule and predict chemical behavior patterns [28] [31].

The highest occupied molecular orbital of 4-bromocyclopentene primarily consists of pi-orbital character associated with the carbon-carbon double bond, with additional contributions from bromine lone pair electrons [30]. The lowest unoccupied molecular orbital exhibits anti-bonding character and serves as the primary acceptor orbital for nucleophilic attack reactions [32] [30]. The energy gap between these frontier orbitals determines the compound's electronic excitation characteristics and reactivity profiles [29].

Electronic structure calculations predict the dipole moment and polarizability characteristics of 4-bromocyclopentene [10] [33]. The presence of the electronegative bromine atom creates a significant dipole moment within the molecule, influencing intermolecular interactions and solvent behavior [10]. Polarizability calculations indicate the response of the electron density to external electric fields, providing insights into optical and dielectric properties [33].

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | Variable | DFT calculations [28] |

| LUMO Energy | Variable | DFT calculations [28] |

| Dipole Moment | Significant | Computational [10] |

| Polarizability | Enhanced | Field response [33] |

Conformational analysis through computational methods reveals the preferred molecular geometries and energy barriers for ring puckering motions [5]. The five-membered ring system exhibits characteristic envelope conformations with relatively low energy barriers for interconversion [5]. Bromine substitution influences the conformational preferences through steric and electronic effects that alter the potential energy surface [34].

Quantum chemical calculations provide detailed information about bond lengths, bond angles, and atomic charges within the 4-bromocyclopentene structure [31] [34]. These computational results complement experimental structural data and offer predictions for chemical reactivity patterns based on electronic distribution and molecular orbital characteristics [27] [28].

Comparative Physicochemical Profiling with Halogenated Analogues

Comparative analysis of 4-bromocyclopentene with its halogenated analogues reveals systematic trends in physicochemical properties related to halogen substitution [35] . The series of compounds including 4-chlorocyclopentene, 4-bromocyclopentene, and 4-iodocyclopentene demonstrates progressive changes in molecular weight, boiling point, and reactivity characteristics . These comparisons provide fundamental insights into halogen effects on cyclic alkene systems [37].

4-Chlorocyclopentene exhibits a lower boiling point and reduced molecular weight compared to the bromine analogue, reflecting the smaller atomic radius and mass of chlorine . The reactivity profile shows that 4-chlorocyclopentene displays moderate reactivity in nucleophilic substitution reactions, with slower kinetics compared to the bromine and iodine derivatives . The chlorine compound demonstrates enhanced stability under thermal conditions due to the stronger carbon-chlorine bond .

The comparison with 3-bromocyclopentene reveals important regioisomer effects on physicochemical properties [8]. 3-Bromocyclopentene shows a boiling point of 120.8 degrees Celsius at 760 millimeters of mercury, which is lower than the 4-isomer due to different electronic interactions with the double bond system [8]. The density of 3-bromocyclopentene is 1.5 grams per cubic centimeter, slightly different from the 4-isomer, reflecting variations in molecular packing [8].

| Compound | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (mmHg at 25°C) |

|---|---|---|---|

| 4-Chlorocyclopentene | Lower than Br analogue | Lower | Higher |

| 4-Bromocyclopentene | 143.2 | 1.525 | 6.77 [4] [22] |

| 3-Bromocyclopentene | 120.8 | 1.5 | 18.0 [8] |

| 1-Bromocyclopentene | 139.8 | 1.558 | 7.862 [38] |

1-Bromocyclopentene represents another important structural isomer with the bromine attached directly to the double bond carbon [38]. This compound exhibits a boiling point of 139.8 degrees Celsius and a density of 1.558 grams per cubic centimeter [38]. The vinyl bromide character of 1-bromocyclopentene results in different reactivity patterns compared to the allylic 4-bromocyclopentene, with enhanced susceptibility to elimination reactions [38] [39].

Reactivity comparisons demonstrate that halogen leaving group ability follows the expected trend of iodine greater than bromine greater than chlorine . The 4-bromocyclopentene shows intermediate reactivity in substitution reactions, with reaction rates that are faster than the chlorine analogue but slower than hypothetical iodine derivatives [40] . Electronic effects from halogen substitution influence the reactivity of the adjacent double bond system through inductive and resonance interactions [41].

4-Bromocyclopentene undergoes nucleophilic substitution reactions primarily through the SN2 mechanism, where the bromine atom serves as a leaving group. The secondary carbon bearing the bromine substituent provides an accessible reaction center for nucleophilic attack [3]. Common nucleophiles include hydroxide ions, cyanide ions, and various amines, each leading to distinct substitution products.

SN2 Mechanism and Stereochemistry

The nucleophilic substitution proceeds via a concerted SN2 mechanism involving simultaneous nucleophile attack and leaving group departure [3]. The reaction exhibits second-order kinetics, being first-order in both the alkyl bromide concentration and nucleophile concentration. The transition state features partial bond formation between the nucleophile and carbon, along with partial bond breaking between carbon and bromine [3] [4].

Table 1: Nucleophilic Substitution Reactions of 4-Bromocyclopentene

| Nucleophile | Solvent | Product | Reaction Type | Notes |

|---|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous or alcoholic solution | Cyclopentanol | SN2 | Standard nucleophilic substitution |

| Cyanide (CN⁻) | Polar aprotic | Cyclopentyl cyanide | SN2 | Good nucleophile for SN2 |

| Amines (NH₂⁻) | Various | Cyclopentylamine | SN2 | Primary amine products |

| Thiophenoxide | Not specified | Thiophenyl derivative | SN' syn-fashion | High selectivity observed |

| Sodium hydroxide (NaOH) | Aqueous/alcoholic | Cyclopentanol | SN2 | Common reagent for substitution |

SN' Reactions and Allylic Rearrangement

Notably, 4-bromocyclopentene can undergo SN' (allylic substitution) reactions with certain nucleophiles, particularly thiophenoxide ion [5]. These reactions proceed with syn-facial selectivity and involve nucleophilic attack at the carbon adjacent to the brominated center, resulting in allylic rearrangement. The SN' syn-fashion reaction shows very high selectivity, indicating a well-defined mechanistic pathway that differs from the direct SN2 substitution [5].

Solvent Effects

Nucleophilic substitution reactions of 4-bromocyclopentene are significantly influenced by solvent choice [3]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance SN2 reactivity by solvating cations while leaving nucleophiles relatively unsolvated, thereby increasing nucleophilicity. In contrast, polar protic solvents can stabilize both nucleophiles and leaving groups through hydrogen bonding, potentially altering reaction rates and selectivity patterns [3].

Elimination Reactions and Cyclopentadiene Formation

Elimination reactions of 4-bromocyclopentene represent a particularly important transformation pathway, as they provide access to cyclopentadiene, a highly valuable synthetic intermediate . These reactions predominantly proceed through the E2 (bimolecular elimination) mechanism under basic conditions.

E2 Mechanism and Regioselectivity

The elimination follows an E2 mechanism characterized by concerted removal of a β-hydrogen and departure of the bromide leaving group [7] [8]. The reaction requires an anti-periplanar arrangement of the eliminable proton and the bromine atom for optimal orbital overlap during the transition state [7] [9]. Strong bases such as potassium tert-butoxide in tert-butanol provide optimal conditions for this transformation .

Table 2: Elimination Reactions of 4-Bromocyclopentene

| Base | Solvent | Product | Mechanism | Temperature | Selectivity |

|---|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | tert-Butanol | Cyclopentadiene | E2 | Elevated | High |

| Sodium ethoxide (NaOEt) | Ethanol | Cyclopentadiene | E2 | Elevated | Moderate |

| Strong bases (general) | Polar protic | Cyclopentadiene | E2 | Variable | Variable |

| Triethylamine | Organic solvent | Cyclopentadiene | E2 | Elevated | Moderate |

Cyclopentadiene Formation and Stability

The primary elimination product, cyclopentadiene, is a highly reactive diene that readily undergoes dimerization at room temperature through a Diels-Alder reaction [10]. This dimerization occurs within hours, forming dicyclopentadiene, which can be thermally cracked at approximately 180°C to regenerate the monomer [10]. The high reactivity of cyclopentadiene stems from its ability to adopt the s-cis conformation required for cycloaddition reactions with minimal structural distortion [10].

Kinetic and Thermodynamic Considerations

Elimination reactions of cyclic systems often exhibit different kinetic behavior compared to acyclic analogs due to conformational constraints [11]. In the case of 4-bromocyclopentene, the five-membered ring geometry facilitates the required anti-periplanar arrangement for E2 elimination. Kinetic studies have shown that the rate of elimination is influenced by the base strength, with stronger bases promoting faster reaction rates [11].

Cycloaddition Behavior with Dienophiles

While 4-bromocyclopentene itself does not directly participate as a diene in cycloaddition reactions due to its monoalkene structure, it serves as an important precursor to cyclopentadiene through elimination reactions [10] [12]. Once formed, cyclopentadiene exhibits exceptional reactivity in Diels-Alder and related cycloaddition reactions.

Diels-Alder Reactivity of Derived Cyclopentadiene

Cyclopentadiene, generated from 4-bromocyclopentene elimination, ranks among the most reactive dienes in Diels-Alder reactions [13] [14]. This high reactivity results from the minimal distortion required to achieve the envelope geometry of the transition state compared to other dienes [13]. The s-cis conformation necessary for cycloaddition is readily accessible due to the cyclic structure [14] [15].

Table 3: Cycloaddition Behavior of 4-Bromocyclopentene

| Reaction Type | Role of Compound | Conditions | Temperature Range (°C) | Products |

|---|---|---|---|---|

| Diels-Alder (as diene precursor) | Precursor to cyclopentadiene | Heat, elimination first | 150-200 | Cyclohexene derivatives |

| [2+2] Cycloaddition | Alkene component | Thermal or photochemical | 25-150 | Four-membered rings |

| [3+2] Cycloaddition | Dipolarophile | Metal catalysis | 0-100 | Five-membered rings |

| Hetero-Diels-Alder | Dienophile | Lewis acid catalysis | 0-150 | Six-membered heterocycles |

Dienophile Reactivity Factors

When considering 4-bromocyclopentene as a potential dienophile, the electron-withdrawing nature of the bromine substituent can enhance reactivity toward electron-rich dienes [16]. However, the compound's primary utility lies in its conversion to cyclopentadiene rather than direct dienophile applications. The reactivity of dienophiles is enhanced by electron-withdrawing substituents, weak π-bonds, and potential for ring strain release [16].

Stereoselective Cycloaddition Outcomes

Cycloaddition reactions involving cyclopentadiene typically show high stereoselectivity, particularly favoring endo products in Diels-Alder reactions [15]. This selectivity arises from favorable secondary orbital interactions between the diene and dienophile in the transition state. The rigid cyclic structure of cyclopentadiene contributes to well-defined transition state geometries and predictable stereochemical outcomes [15].

Radical-Mediated Reaction Mechanisms

4-Bromocyclopentene participates in various radical-mediated transformations, with the carbon-bromine bond serving as both a radical initiation site and a functional group handle for radical substitution processes [17] [18]. These reactions proceed through distinct mechanistic pathways involving homolytic bond cleavage and radical chain propagation.

Photochemical Radical Generation

Radical reactions can be initiated photochemically through homolytic cleavage of the carbon-bromine bond [18] [19]. Under ultraviolet irradiation, the C-Br bond undergoes homolysis to generate bromine radicals and carbon-centered radicals [18] [20]. These reactive intermediates then participate in chain propagation cycles characteristic of radical chemistry [21] [22].

Table 4: Radical-Mediated Reactions of 4-Bromocyclopentene

| Radical Type | Initiation Method | Conditions | Products | Mechanism |

|---|---|---|---|---|

| Bromine radical (Br- ) | Light (hν), Heat | Br₂ + hν or heat | Brominated derivatives | Chain reaction |

| Alkyl radicals | AIBN, Peroxides | Radical initiators | C-C coupled products | Radical addition |

| Photochemical radicals | UV irradiation | UV light, inert atmosphere | Cyclized products | Photocyclization |

| NBS-generated radicals | Light + NBS | NBS + light | Allylic bromination | Allylic substitution |

Chain Reaction Mechanisms

Radical chain reactions involving 4-bromocyclopentene typically proceed through initiation, propagation, and termination phases [21]. The initiation step generates initial radical species through homolytic bond cleavage. Propagation involves hydrogen atom abstraction by bromine radicals and subsequent reaction of carbon radicals with molecular bromine, regenerating bromine radicals [20] [23]. Termination occurs through radical-radical coupling reactions when radical concentrations become sufficiently high [21].

Bromine Radical Catalysis

Recent developments in bromine radical catalysis have demonstrated the utility of compounds like 4-bromocyclopentene in photocatalytic transformations [18]. Energy transfer photosensitization can generate bromine radicals in a controlled manner, enabling cycloaddition reactions and other transformations under mild conditions [18]. This approach offers advantages over traditional thermal methods by providing better control over radical generation and reaction selectivity.

Allylic Bromination Pathways

N-Bromosuccinimide (NBS) can facilitate allylic bromination reactions involving 4-bromocyclopentene [17]. These reactions proceed through radical mechanisms where NBS serves as a bromine radical source under photochemical conditions. The resulting allylic radicals can undergo further functionalization, providing access to diverse brominated derivatives [17].

Catalytic Applications in Cross-Coupling Reactions

4-Bromocyclopentene serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond toward oxidative addition [24] [25] [26]. These transformations enable construction of carbon-carbon bonds with diverse organometallic coupling partners.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction represents one of the most versatile applications of 4-bromocyclopentene in cross-coupling chemistry [25] [27]. This transformation couples the alkenyl bromide with arylboronic acids or esters in the presence of palladium catalysts and base [28]. Optimal conditions typically employ Pd(PPh₃)₄ or Pd(OAc)₂ as catalyst precursors with appropriate phosphine ligands [26] [29].

Table 5: Cross-Coupling Reactions of 4-Bromocyclopentene

| Reaction Type | Catalyst | Ligand | Coupling Partner | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, PCy₃·HBF₄ | Arylboronic acids | Cs₂CO₃, K₂CO₃ | Toluene, DMF, H₂O | 50-100 |

| Heck | Pd(OAc)₂ | Bipyridine, XPhos | Alkenes | Triethylamine | DMF, Toluene | 80-120 |

| Negishi | Pd(PPh₃)₄ | PPh₃ | Organozinc reagents | None typically | THF | 25-80 |

| General Pd-catalyzed | Various Pd(0/II) complexes | Phosphine ligands | Various organometallics | Variable | Polar aprotic | 25-150 |

Mechanistic Pathway in Cross-Coupling

The catalytic cycle begins with oxidative addition of the palladium(0) complex to the C-Br bond of 4-bromocyclopentene, forming an organopalladium(II) intermediate [30] [31]. This step is typically rate-determining and depends on the electronic and steric properties of both the substrate and catalyst [32]. Subsequent transmetalation with the organometallic coupling partner introduces the new carbon fragment, followed by reductive elimination to form the product and regenerate the palladium(0) catalyst [30].

Ligand Effects and Catalyst Optimization

The choice of phosphine ligand significantly influences both reaction rate and selectivity in cross-coupling reactions [26] [33]. Electron-rich, sterically demanding ligands such as PCy₃ often provide enhanced reactivity by facilitating oxidative addition and reductive elimination steps [26]. Bidentate ligands like XPhos and SPhos have proven particularly effective for challenging substrates [33].

Solvent and Base Effects

Cross-coupling reactions are sensitive to both solvent and base selection [34] [35]. Polar aprotic solvents such as DMF and toluene generally provide optimal reactivity, while the choice of base affects the efficiency of transmetalation steps [27]. Cesium carbonate and potassium carbonate are commonly employed bases that balance solubility and reactivity requirements [25] [28].

Functional Group Tolerance

Palladium-catalyzed cross-coupling reactions of 4-bromocyclopentene exhibit good tolerance for various functional groups [36] [37]. The mild reaction conditions preserve sensitive functionalities while enabling selective formation of carbon-carbon bonds. This tolerance makes the methodology applicable to complex molecule synthesis and late-stage functionalization strategies [32] [31].

Table 6: Mechanistic and Kinetic Summary for 4-Bromocyclopentene Reactions

| Reaction Pathway | Rate-Determining Step | Key Intermediates | Stereochemistry | Relative Rate Factors | Activation Energy |

|---|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | Nucleophile attack at C-Br | Transition state with partial bonds | Inversion of configuration | Fast (secondary alkyl bromide) | Moderate (SN2 typical) |

| Elimination (E2) | Concerted β-H elimination | Anti-periplanar transition state | Anti-elimination preferred | Moderate (base strength dependent) | Moderate to high |

| Radical Chain Reactions | Bromine radical generation | Carbon-centered radicals | Variable (radical nature) | Fast (once initiated) | Low (after initiation) |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition to Pd | Organopalladium complexes | Retention typically | Moderate (catalyst dependent) | Moderate |

| Cycloaddition (after elimination) | Cycloaddition transition state | Cyclopentadiene (from elimination) | Depends on cycloaddition type | Fast (reactive diene) | Variable (depends on dienophile) |